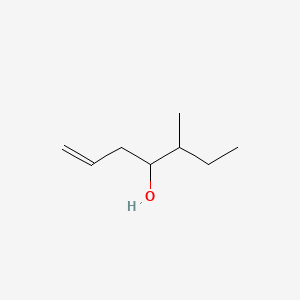

5-Methyl-1-hepten-4-ol

Description

Overview of Alkenol Chemistry and its Interdisciplinary Relevance

Alkenols, also known as unsaturated alcohols, are a class of organic compounds that feature both a hydroxyl group and at least one carbon-carbon double bond. This combination of functional groups makes them versatile building blocks in organic synthesis and imparts interesting chemical and physical properties. The presence of the hydroxyl group allows for reactions typical of alcohols, such as oxidation and esterification, while the double bond can undergo addition reactions.

The study of alkenols is highly relevant across various scientific disciplines. In chemical biology, alkenols are investigated for their roles in biological systems and as potential probes to understand cellular processes. pressbooks.pub Their structural diversity and chirality are of significant interest in medicinal chemistry and drug discovery. unipr.it Furthermore, the analysis of intramolecular interactions, such as the hydrogen bonding between the hydroxyl group and the π-electrons of the double bond, is a key area of research in physical chemistry. rsc.org This interdisciplinary nature makes the study of compounds like 5-Methyl-1-hepten-4-ol crucial for advancing our understanding at the interface of chemistry and biology. timeshighereducation.com

Significance of 5-Methyl-1-hepten-4-ol as a Volatile Organic Compound (VOC) in Research

5-Methyl-1-hepten-4-ol is recognized as a volatile organic compound (VOC), meaning it readily evaporates at room temperature. nih.govgoogle.com VOCs play a critical role in atmospheric chemistry, and they are also important signaling molecules in biological systems. Plants, for instance, emit a complex blend of VOCs for communication, defense, and to attract pollinators. uliege.be

The investigation of 5-Methyl-1-hepten-4-ol as a VOC is significant in several research areas. In environmental science, understanding its atmospheric fate and transport is essential. In the context of food science and agriculture, it has been identified as a flavor and fragrance compound. flavscents.com For example, the related compound 5-methyl-2-hepten-4-one (B146534) is a key flavor component in hazelnuts. mdpi.comthegoodscentscompany.com Research into the VOCs produced by microorganisms has also gained attention for their potential industrial applications. google.com

Scope and Objectives of Academic Inquiry on 5-Methyl-1-hepten-4-ol

Academic inquiry into 5-Methyl-1-hepten-4-ol is focused on several key areas. A primary objective is the comprehensive characterization of its chemical and physical properties. This includes determining its spectroscopic data, such as infrared and mass spectra, which are crucial for its identification and analysis. nist.gov

Another major research focus is its synthesis. Developing efficient and stereoselective synthetic routes to produce specific enantiomers of 5-Methyl-1-hepten-4-ol is a significant goal in organic chemistry. The chirality of the molecule, arising from its stereocenters, can lead to different biological activities for each enantiomer.

Furthermore, research aims to elucidate its natural occurrence and biological roles. Identifying the organisms that produce this compound and understanding its function as a semiochemical (a chemical involved in communication) are active areas of investigation. This knowledge can have applications in fields ranging from chemical ecology to biotechnology.

Chemical and Physical Properties of 5-Methyl-1-hepten-4-ol

The following tables summarize the key chemical and physical properties of 5-Methyl-1-hepten-4-ol, based on available data. nih.govnist.govchemeo.comnih.gov

Table 1: General Information

| Identifier | Value |

|---|---|

| IUPAC Name | 5-methylhept-1-en-4-ol nih.gov |

| CAS Number | 99328-46-8 nih.govnist.gov |

| Molecular Formula | C8H16O nih.govnist.gov |

Table 2: Computed Physical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| XLogP3-AA | 2.4 | PubChem nih.gov | |

| Boiling Point (estimated) | 172.72 | °C | FlavScents flavscents.com |

| Water Solubility (estimated) | 2122 | mg/L @ 25 °C | FlavScents flavscents.com |

| Vapor Pressure (estimated) | 0.413 | mmHg @ 25 °C | FlavScents flavscents.com |

Structure

3D Structure

Properties

CAS No. |

99328-46-8 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

5-methylhept-1-en-4-ol |

InChI |

InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h4,7-9H,1,5-6H2,2-3H3 |

InChI Key |

MQPXBYVFQKTJJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1 Hepten 4 Ol

Established Chemical Synthesis Routes

Established routes for synthesizing 5-methyl-1-hepten-4-ol and its related compounds often employ foundational organic reactions. These methods focus on constructing the carbon skeleton and introducing the necessary functional groups.

The Grignard reaction is a powerful tool for carbon-carbon bond formation and has been utilized to produce the structural backbone of 5-methyl-1-hepten-4-ol. One documented approach involves the reaction of 2-methylbutyraldehyde with an allylmagnesium halide. google.com This reaction directly forms the target intermediate, 5-methyl-1-hepten-4-ol, which can then be oxidized to produce other valuable compounds. google.com

Another Grignard-based method produces a structural isomer, 5-methyl-2-hepten-4-ol. This synthesis involves the reaction between sec-butyl magnesium bromide and crotonaldehyde. google.com While this yields an isomer, the underlying strategy of using a Grignard reagent to form the alcohol core is a recurring theme. However, it is noted that Grignard reactions can present challenges for industrial-scale production due to high operational requirements. google.com

| Reactant 1 | Reactant 2 | Intermediate Product |

| 2-Methylbutyraldehyde | Allylmagnesium halide | 5-Methyl-1-hepten-4-ol |

| Crotonaldehyde | sec-Butyl magnesium bromide | 5-Methyl-2-hepten-4-ol |

Chemoenzymatic strategies combine chemical and enzymatic steps to achieve high selectivity and efficiency. A notable example is the synthesis of (S)-5-methylhept-2-en-4-one, a key flavor derivative. mdpi.comresearchgate.net This multi-step process begins with non-chiral starting materials and incorporates an enzymatic step to introduce chirality. mdpi.com

The sequence involves:

Activation of a carboxylic acid with 1,1'-carbonyldiimidazole (CDI).

Reaction with potassium ethyl malonate and magnesium chloride.

A key enzymatic hydrolysis step using Novozym 435 in a phosphate (B84403) buffer. mdpi.comresearchgate.net

Aldol (B89426) condensation with acetaldehyde followed by dehydration to yield the final enone product. mdpi.comresearchgate.net

Stereoselective Synthesis of 5-Methyl-1-hepten-4-ol and its Enantiomers

The development of stereoselective synthesis methods is crucial, particularly for flavor and fragrance compounds where different enantiomers can have distinct sensory properties. The chemoenzymatic route to (S)-5-methylhept-2-en-4-one is a prime example of stereoselective synthesis. mdpi.comresearchgate.net

The critical step for establishing the stereocenter is the enzymatic hydrolysis, which selectively processes one enantiomer over the other, leading to an enantioenriched product. mdpi.com This method provides a reliable source of the (S)-enantiomer, which is the predominant form found in natural sources like hazelnuts. mdpi.com The ability to generate a specific enantiomer (73% ee) highlights the precision of combining enzymatic catalysts with traditional chemical reactions. researchgate.net

| Synthesis Method | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Overall Yield |

| Chemoenzymatic Synthesis | Novozym 435 | (S)-5-methylhept-2-en-4-one | 73% | 39% |

Green Chemistry Principles in 5-Methyl-1-hepten-4-ol Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The chemoenzymatic synthesis of 5-methyl-1-hepten-4-ol derivatives aligns with several green chemistry principles. mdpi.comnih.gov

This methodology is presented as a "green and scalable alternative" to other approaches for several reasons:

Avoidance of Toxic Reagents : It avoids the use of highly reactive and toxic organometallic reagents common in other synthetic routes. mdpi.comresearchgate.net It also circumvents the need for stoichiometric metal oxidants like sodium dichromate, which generate significant waste and pollution. google.com

Milder Reaction Conditions : The process does not require strictly anhydrous (water-free) conditions, which simplifies the procedure and reduces energy consumption. mdpi.comresearchgate.net

Atom Economy and Waste Reduction : Purification is achieved through vacuum distillation, minimizing the need for chromatography and the associated solvent waste. mdpi.comresearchgate.net

Use of Biocatalysts : Employing an enzyme (Novozym 435) as a catalyst is a hallmark of green chemistry, offering high selectivity under mild conditions. mdpi.com

Industrial Scalability Considerations for 5-Methyl-1-hepten-4-ol Production

The potential for industrial-scale production is a critical factor in evaluating any synthetic route. Different methods for producing 5-methyl-1-hepten-4-ol and its derivatives have varying degrees of industrial feasibility.

Grignard Reactions : While effective at the lab scale, Grignard reactions are often considered difficult to industrialize. google.com They require stringent control of conditions, such as the exclusion of moisture, and can pose safety challenges, making the process complex for large-scale manufacturing. google.com

Oxidation with Metal Oxides : Traditional methods that use metal oxides or salts like sodium dichromate for oxidation steps are problematic for industrial applications due to the large amounts of heavy metal waste they generate, leading to significant environmental pollution and disposal costs. google.com

Chemoenzymatic Synthesis : The chemoenzymatic approach is explicitly described as a scalable methodology. mdpi.comresearchgate.net Its use of milder, non-anhydrous conditions, avoidance of hazardous reagents, and reliance on distillation for purification make it more amenable to large-scale production. mdpi.com This represents a more sustainable and cost-efficient alternative for producing enantioenriched derivatives. mdpi.com

Chemical Reactivity and Mechanistic Studies of 5 Methyl 1 Hepten 4 Ol

Reaction Pathways Involving the Unsaturated Alkene Moiety

The terminal alkene group in 5-methyl-1-hepten-4-ol is a site of high electron density, making it susceptible to electrophilic attack. One of the most significant reactions involving this moiety is ozonolysis.

Ozonolysis:

The reaction of 5-methyl-1-hepten-4-ol with ozone (O₃) proceeds via the Criegee mechanism. In this multi-step process, ozone first adds across the double bond to form an unstable primary ozonide (molozonide) wikipedia.orgorganic-chemistry.orglibretexts.orgmsu.edu. This intermediate rapidly rearranges to a more stable secondary ozonide wikipedia.orgorganic-chemistry.orglibretexts.orgmsu.edu. The subsequent cleavage of the ozonide, typically under reductive or oxidative workup conditions, leads to the formation of carbonyl compounds.

Reductive Workup: In the presence of a reducing agent such as zinc or dimethyl sulfide, the ozonide is cleaved to yield aldehydes or ketones. For 5-methyl-1-hepten-4-ol, ozonolysis followed by a reductive workup would be expected to yield formaldehyde and 4-methyl-3-oxo-hexan-1-al.

Oxidative Workup: With an oxidizing agent like hydrogen peroxide, any aldehyde products are further oxidized to carboxylic acids.

Transformations Mediated by the Hydroxyl Functional Group

The secondary hydroxyl (-OH) group in 5-methyl-1-hepten-4-ol imparts polarity to the molecule and serves as a reactive center for a variety of transformations, most notably oxidation and esterification.

Oxidation:

The secondary alcohol can be oxidized to a ketone. A Chinese patent describes the oxidation of 5-methyl-1-hepten-4-ol to 5-methyl-1-hepten-4-one using a metal oxide. This transformation is a common synthetic route to produce α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.

Esterification:

In the presence of a carboxylic acid and an acid catalyst, 5-methyl-1-hepten-4-ol can undergo esterification to form the corresponding ester. This reaction is reversible and proceeds through a nucleophilic acyl substitution mechanism. The product of this reaction would be an ester with the general structure R-COO-CH(CH₂CH=CH₂)(CH(CH₃)CH₂CH₃).

Environmental Degradation Mechanisms of 5-Methyl-1-hepten-4-ol

As a volatile organic compound (VOC), 5-methyl-1-hepten-4-ol is subject to degradation in the atmosphere, primarily through reactions with photochemically generated oxidants.

Gas-Phase Reactions with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals)

The atmospheric degradation of unsaturated alcohols is predominantly initiated by their reaction with hydroxyl radicals (•OH) and ozone (O₃), with the reaction at the C=C double bond being the major pathway.

Reaction with Hydroxyl Radicals (•OH):

The dominant atmospheric loss process for most alkenes is the daytime reaction with the hydroxyl radical. The •OH radical can either add to the double bond or abstract a hydrogen atom. For unsaturated alcohols, the addition of the •OH radical to the double bond is the principal reaction pathway.

While specific experimental data for 5-methyl-1-hepten-4-ol is unavailable, the rate constant for its reaction with •OH can be estimated using structure-activity relationships (SARs). Based on the structure, the estimated rate constant is significant, suggesting a relatively short atmospheric lifetime. The reaction is expected to proceed via the addition of the •OH radical to either carbon of the double bond, forming a radical intermediate that then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo further reactions in the atmosphere, leading to the formation of various oxygenated products.

Reaction with Ozone (O₃):

The gas-phase ozonolysis of 5-methyl-1-hepten-4-ol is another important degradation pathway. Similar to the solution-phase reaction, it proceeds through the Criegee mechanism, leading to the cleavage of the double bond and the formation of formaldehyde and a C₇ carbonyl compound. The presence of the hydroxyl group can influence the subsequent reactions of the Criegee intermediate, potentially leading to the formation of secondary organic aerosols (SOA).

Stereochemical Investigations of 5 Methyl 1 Hepten 4 Ol

Enantiomeric Forms and Chiral Centers of 5-Methyl-1-hepten-4-ol

A chiral center, or asymmetric carbon atom, is a carbon atom that is bonded to four different groups. gcms.cz The presence of such centers in a molecule leads to the existence of stereoisomers, specifically enantiomers and diastereomers. khanacademy.org Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. pressbooks.pub

In the structure of 5-methyl-1-hepten-4-ol, two such chiral centers can be identified:

Carbon-4 (C4): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), an allyl group (-CH2CH=CH2), and a 1-methylpropyl (sec-butyl) group. Since all four substituents are different, C4 is a chiral center.

Carbon-5 (C5): This carbon is attached to a hydrogen atom (-H), a methyl group (-CH3), an ethyl group (-CH2CH3), and a 1-hydroxybut-3-enyl group. As these four groups are distinct, C5 is also a chiral center.

The number of possible stereoisomers for a molecule can be estimated using the 2^n rule, where 'n' is the number of chiral centers. khanacademy.org For 5-methyl-1-hepten-4-ol, with two chiral centers, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The specific configuration at each chiral center is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. pressbooks.pub

The four stereoisomers of 5-methyl-1-hepten-4-ol are therefore:

(4R, 5R)-5-methyl-1-hepten-4-ol

(4S, 5S)-5-methyl-1-hepten-4-ol

(4R, 5S)-5-methyl-1-hepten-4-ol

(4S, 5R)-5-methyl-1-hepten-4-ol

The (4R, 5R) and (4S, 5S) isomers constitute one enantiomeric pair, while the (4R, 5S) and (4S, 5R) isomers form the second pair. The relationship between a member of one pair and a member of the other pair (e.g., between (4R, 5R) and (4R, 5S)) is diastereomeric.

| Enantiomeric Pair | Configuration | Relationship |

|---|---|---|

| Pair 1 | (4R, 5R) | Enantiomers |

| (4S, 5S) | ||

| Pair 2 | (4R, 5S) | Enantiomers |

| (4S, 5R) |

Analytical Techniques for Chiral Recognition and Enantiomeric Purity Determination of 5-Methyl-1-hepten-4-ol

The separation and quantification of enantiomers from a racemic or diastereomeric mixture are crucial for stereochemical investigation. Since enantiomers have identical physical properties such as boiling point and solubility in achiral solvents, specialized analytical techniques are required for their separation. gcms.cz These methods rely on creating a chiral environment where the different enantiomers can interact diastereomerically with a chiral selector. diva-portal.org

Gas Chromatography (GC): Chiral GC is a powerful technique for the separation of volatile chiral compounds like 5-methyl-1-hepten-4-ol. This method utilizes a capillary column coated with a chiral stationary phase (CSP). gcms.cz Derivatized cyclodextrins are commonly used as CSPs for this purpose. gcms.czdiva-portal.org The chiral cavities of the cyclodextrin molecules interact differently with each enantiomer, leading to different retention times and, thus, separation. The enantiomeric purity, often expressed as enantiomeric excess (ee), can be determined by integrating the peak areas of the separated enantiomers in the resulting chromatogram.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantioseparation. nih.gov Similar to GC, it can employ a chiral stationary phase. Alternatively, a chiral selector can be added to the mobile phase. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which affects their elution time from the column. nih.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. nih.gov In chiral CE, a chiral selector, often a cyclodextrin derivative, is added to the background electrolyte. diva-portal.orgnih.gov Under the influence of an electric field, the enantiomers migrate at different velocities due to their varying interactions with the chiral selector, enabling their separation.

| Technique | Principle of Separation | Common Chiral Selectors |

|---|---|---|

| Gas Chromatography (GC) | Differential partitioning between a gas mobile phase and a chiral stationary phase (CSP). | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin). gcms.cz |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov | Polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins, crown ethers. nih.gov |

| Capillary Electrophoresis (CE) | Differential migration velocity in an electric field due to interaction with a chiral selector in the electrolyte. nih.gov | Cyclodextrins, macrocyclic antibiotics, proteins. diva-portal.org |

Influence of Stereochemistry on Functional Properties of 5-Methyl-1-hepten-4-ol and its Analogues

The specific three-dimensional arrangement of atoms in enantiomers dictates how they interact with other chiral molecules, such as biological receptors (e.g., enzymes, olfactory receptors). This can lead to significant differences in their biological activity, aroma, and flavor properties.

While specific research on the distinct functional properties of the four stereoisomers of 5-methyl-1-hepten-4-ol is not extensively detailed, the profound influence of stereochemistry can be illustrated through its close analogue, 5-methylhept-2-en-4-one. This ketone, which can be synthesized from 5-methyl-1-hepten-4-ol, is a key flavor compound found in hazelnuts. google.comresearchgate.net

Research has demonstrated that the aroma properties of 5-methylhept-2-en-4-one are highly dependent on its stereochemistry. The (S)-enantiomer is recognized as the key compound responsible for the characteristic hazelnut aroma. researchgate.net A study on the synthesis and sensory analysis of this compound and its achiral analogues revealed that even minor structural modifications significantly alter the olfactory properties. For instance, simple changes like polymethylation completely transformed the original hazelnut aroma of (S)-5-methylhept-2-en-4-one, shifting the perceived odor to notes of eucalyptus, menthol, camphor, and sweet aromas. researchgate.net

This strong dependence of sensory properties on molecular structure in an analogue underscores the critical role of stereochemistry. It is highly probable that the different stereoisomers of 5-methyl-1-hepten-4-ol would also exhibit distinct functional properties, particularly in their interaction with chiral biological systems, which could manifest as differences in their sensory profiles or biological activities.

Biological and Ecological Significance of 5 Methyl 1 Hepten 4 Ol

Occurrence and Natural Sources of 5-Methyl-1-hepten-4-ol

While stated to be found in nature, detailed information on the specific natural sources of 5-Methyl-1-hepten-4-ol is not extensively documented in publicly available scientific literature. flavscents.comthegoodscentscompany.com

Interactive Data Table: General Classes of Plant Volatile Emissions

| Compound Class | General Function in Plants | Example Compounds |

|---|---|---|

| Terpenoids | Defense, pollinator attraction | Pinene, Limonene |

| Green Leaf Volatiles | Response to mechanical damage | Hexenal, Hexenol |

| Aliphatic Alcohols | Stress signaling, defense | 1-Octen-3-ol, Linalool |

Microorganisms, including bacteria and fungi, are capable of metabolizing a vast range of organic compounds, including those of plant origin. The biotransformation of plant-derived terpenoids and other precursors by microbes can lead to the production of a diverse array of volatile compounds, including various alcohols. nih.govjmaps.inresearchgate.net This process can alter the chemical profile of an environment and influence ecological interactions. While the microbial production of other volatile alcohols is well-documented, specific research identifying 5-Methyl-1-hepten-4-ol as a microbial metabolite or biotransformation product is scarce.

Role in Ecological Interactions

The ecological roles of volatile organic compounds are vast and varied, acting as crucial mediators of communication and interaction between different trophic levels.

Plants are known to communicate with each other through the release of VOCs, particularly in response to herbivory or pathogen attack. pnas.orgresearchgate.net These chemical cues can prime the defenses of neighboring plants, enabling them to mount a faster and more robust defense response upon being attacked themselves. researchgate.netplantae.orgfrontiersin.org While the role of specific VOCs in this process is an active area of research, the involvement of 5-Methyl-1-hepten-4-ol in plant-plant signaling has not been specifically demonstrated.

Volatile organic compounds are critical in mediating interactions between plants and insects. Some VOCs act as attractants, guiding pollinators to flowers or herbivores to their host plants. Conversely, other VOCs can act as deterrents, repelling herbivores or attracting the natural enemies of herbivores. Unsaturated C8 alcohols can play a role in insect responses, though the specific effect of 5-Methyl-1-hepten-4-ol on insect behavior is not well-documented.

Interactive Data Table: Examples of VOCs in Insect-Plant Interactions

| Compound | Plant Source (Example) | Role in Interaction | Insect Affected (Example) |

|---|---|---|---|

| Methyl Salicylate | Wintergreen | Attractant for natural enemies | Predatory mites |

| (E)-β-caryophyllene | Maize | Attractant for natural enemies | Parasitoid wasps |

| Limonene | Citrus species | Deterrent to herbivores | Aphids |

The production and release of VOCs are integral components of plant defense strategies. Upon attack by herbivores or pathogens, plants can release a specific blend of volatiles that can have direct toxic or deterrent effects on the aggressor. Furthermore, these volatiles can induce systemic resistance throughout the plant, preparing other tissues for a potential attack. While volatile alcohols are known to be involved in these defense responses, the specific role of 5-Methyl-1-hepten-4-ol in inducing or participating in plant defense mechanisms has not been elucidated in the available research.

Investigation of Other Biological Activities Associated with 5-Methyl-1-hepten-4-ol

While research specifically detailing the biological activities of 5-Methyl-1-hepten-4-ol is limited, the broader class of volatile organic compounds (VOCs) to which it belongs is the subject of extensive study. Investigations into structurally similar and related volatile compounds, such as terpenoids and other unsaturated alcohols, provide a framework for understanding potential biological roles. These studies often focus on activities critical to organism survival and interaction, including antioxidant, anti-quorum sensing, and antimicrobial properties.

Volatile compounds, particularly terpenoids found in plants, are recognized for their antioxidant properties. dntb.gov.uacolab.ws These compounds can neutralize harmful free radicals, protecting organisms from oxidative stress. researchgate.net Research has quantified the antioxidant potential of various terpenes and volatile alcohols, which share functional similarities with 5-Methyl-1-hepten-4-ol.

A study on seven predominant terpenoids in wines revealed a range of antioxidant activities. researchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method to evaluate this potential, with lower IC50 values indicating stronger antioxidant activity. researchgate.net For instance, α-pinene demonstrated the most significant DPPH scavenging ability among the tested terpenoids. researchgate.net Similarly, linalool, an oxygenated monoterpene, and caryophyllene, a sesquiterpene, have also been identified as potent antioxidants in various studies. mdpi.com The antioxidant capacity of plant hydrosols from the Lamiaceae family has been linked to their high content of alcohols like linalool and phenols such as thymol and carvacrol. mdpi.com

| Compound | Compound Type | Antioxidant Activity (IC50 for DPPH radical scavenging) | Source |

|---|---|---|---|

| α-Pinene | Monoterpene | 12.57 ± 0.18 mg/mL | researchgate.net |

| γ-Terpinene | Monoterpene | 122 ± 2.5 µg/mL | mdpi.com |

| Caryophyllene | Sesquiterpene | 1.25 µM | mdpi.com |

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression, including virulence factors and biofilm formation. nih.govmdpi.comnih.gov The interruption of QS, known as quorum quenching, is a promising strategy to control bacterial infections without exerting selective pressure that leads to antibiotic resistance. mdpi.comnih.gov

Natural products, especially plant-derived volatile compounds, are a significant source of potential anti-QS agents. nih.govscilit.com Essential oils and their components, such as terpenoids and phenylpropanoids, have demonstrated notable anti-QS effects. nih.gov For example, compounds like carvacrol, linalool, and eugenol have been shown to inhibit QS mechanisms in various pathogenic bacteria. nih.gov Research into essential oils from plants like Lippia origanoides showed a significant reduction in violacein production, a marker for QS activity in the biosensor strain Chromobacterium violaceum. mdpi.com While direct studies on 5-Methyl-1-hepten-4-ol are not prominent, the established anti-QS activity of other volatile phytochemicals suggests this is a viable area for future investigation. mdpi.com

Many volatile organic compounds produced by plants and microbes exhibit antimicrobial properties, serving as a defense mechanism against pathogens. researchgate.netresearchgate.net This activity is a well-documented characteristic of essential oils and their constituent terpenes and alcohols. nih.gov The structural features of these molecules, such as the presence of a hydroxyl group and the length of the carbon chain, can influence their effectiveness against various microorganisms. nih.gov

Studies have demonstrated the antibacterial and antifungal efficacy of numerous volatile compounds. For instance, seven major terpenoids found in wine, including geraniol, linalool, nerol, and terpineol, exhibited effective antibacterial activity against foodborne pathogens like Escherichia coli, Salmonella enterica, and Staphylococcus aureus. researchgate.net Their minimum inhibitory concentrations (MIC50) were found to be in the range of 0.420–1.598 mg/mL. researchgate.net Microbial VOCs have also been identified as potent inhibitors of pathogenic fungi and bacteria. tandfonline.commdpi.comfrontiersin.org The broad-spectrum antimicrobial nature of these related compounds underscores the potential for 5-Methyl-1-hepten-4-ol to possess similar properties.

| Compound | Compound Type | Target Microorganism | Antimicrobial Activity (MIC50) | Source |

|---|---|---|---|---|

| Geraniol | Monoterpenoid Alcohol | S. aureus | 0.445 mg/mL | researchgate.net |

| Linalool | Monoterpenoid Alcohol | S. enterica | 0.420 mg/mL | researchgate.net |

| Nerol | Monoterpenoid Alcohol | S. aureus | 0.441 mg/mL | researchgate.net |

| Terpineol | Monoterpenoid Alcohol | S. aureus | 0.467 mg/mL | researchgate.net |

| α-Pinene | Monoterpene | E. coli | 0.686 mg/mL | researchgate.net |

Advanced Analytical Methodologies for 5 Methyl 1 Hepten 4 Ol Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a volatile compound like 5-Methyl-1-hepten-4-ol, gas chromatography (GC) is the method of choice, offering high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatilome Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs). chemistry-matters.commdpi.com It is considered the gold standard for VOC profiling due to its high sensitivity, reproducibility, and efficient separation capabilities. chemistry-matters.com In the context of volatilome analysis, which involves the comprehensive study of all volatile compounds produced by an organism or sample, GC-MS is instrumental. The process begins with the separation of volatile components in the gas chromatograph. As 5-Methyl-1-hepten-4-ol travels through the GC column, it is separated from other compounds based on its boiling point and affinity for the stationary phase.

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules into a unique pattern of ions. The resulting mass spectrum serves as a chemical fingerprint. Identification of 5-Methyl-1-hepten-4-ol is achieved by comparing its fragmentation pattern and retention time with those of known standards or by matching the spectrum to established libraries, such as the NIST Mass Spectrometry Data Center. The availability of reference mass spectra for 5-Methyl-1-hepten-4-ol and its isomers in databases is crucial for accurate identification.

Interactive Table:

| Parameter | Typical Specification for Volatilome Analysis |

|---|---|

| GC Column | TG-5 SilMS (30 m × 0.25 mm × 0.25 µm) or similar non-polar/mid-polar column |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or Solid-Phase Microextraction (SPME) |

| Oven Program | Temperature ramp (e.g., 40°C hold for 2 min, then ramp to 250°C at 5°C/min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 33-500 |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex volatile mixtures where one-dimensional GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. chemistry-matters.commdpi.com This technique utilizes two different GC columns with distinct separation mechanisms (e.g., a non-polar column followed by a polar column). mdpi.comacs.org The effluent from the first-dimension column is continuously collected in small fractions and then rapidly injected onto the second-dimension column for further separation. chemistry-matters.com

The primary advantage of GC×GC is its vastly increased peak capacity, which allows for the separation of co-eluting compounds that would overlap in a single-column separation. mdpi.com This is particularly beneficial for the analysis of 5-Methyl-1-hepten-4-ol when it is a minor component in a complex matrix, such as a food or beverage sample. mdpi.comives-openscience.eu The resulting data is presented as a two-dimensional chromatogram, where compounds are organized based on their volatility and polarity, providing a structured and detailed chemical fingerprint. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC becomes an exceptionally powerful tool for both targeted and non-targeted analysis of complex volatilomes containing alcohols and other compound classes. acs.orgives-openscience.eu

Enantioselective Gas Chromatography (Es-GC) for Stereoisomer Analysis

5-Methyl-1-hepten-4-ol possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers often exhibit distinct biological activities and sensory properties. Enantioselective Gas Chromatography (Es-GC) is a specialized technique designed to separate these chiral molecules. This is achieved by using a chiral stationary phase (CSP) within the GC column. These stationary phases are typically based on derivatized cyclodextrins, which create a chiral environment where the different enantiomers of an analyte interact diastereomerically, leading to different retention times and thus, separation.

The separation of stereoisomers is crucial in fields like pheromone research and flavor chemistry, where the biological or sensory response can be specific to a single isomer. While direct Es-GC analysis of 5-Methyl-1-hepten-4-ol is not widely documented, the successful separation of structurally similar chiral compounds, such as 5-hydroxy-4-methyl-3-heptanone, on cyclodextrin-based columns demonstrates the applicability of this technique. The selection of the appropriate chiral stationary phase is critical for achieving baseline resolution of the stereoisomers.

Interactive Table:

| Chiral Stationary Phase Type | Common Application |

|---|---|

| Permethylated β-cyclodextrin | General purpose for a wide range of chiral compounds, including alcohols. |

| Diacetyl-tert-butyl-silyl β-cyclodextrin | Effective for separating enantiomers of various fragrance and flavor compounds. |

| Hydroxypropyl-β-cyclodextrin | Used for the separation of polar chiral compounds. |

Spectroscopic Characterization Techniques

While chromatography separates compounds, spectroscopy is used to elucidate their molecular structure. For a compound like 5-Methyl-1-hepten-4-ol, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: A proton NMR spectrum of 5-Methyl-1-hepten-4-ol would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton. For instance, the protons on the double bond (vinyl protons) would appear at a higher chemical shift (downfield) compared to the protons of the methyl and methylene groups. The integration of each signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling patterns (splitting of signals into multiplets) reveal which protons are adjacent to one another, allowing for the assembly of the molecular structure.

¹³C NMR: A carbon-13 NMR spectrum provides information about the carbon backbone. Each unique carbon atom in 5-Methyl-1-hepten-4-ol would produce a distinct signal. The chemical shifts of the carbon atoms attached to the double bond and the hydroxyl group would be significantly different from those in the alkyl chain, aiding in the complete structural assignment.

Interactive Table:

| Predicted ¹H NMR Data for 5-Methyl-1-hepten-4-ol | |

|---|---|

| Proton Group | Expected Chemical Shift (ppm) |

| =CH₂ | 5.0 - 5.3 |

| =CH- | 5.7 - 6.0 |

| -CH(OH)- | 3.5 - 4.0 |

| -CH(CH₃)- | 1.5 - 1.9 |

| -CH₂- | 1.2 - 1.6 |

Mass Spectrometry (MS)

As a standalone technique or coupled with GC, Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule. Upon ionization in the mass spectrometer, 5-Methyl-1-hepten-4-ol will produce a molecular ion (M⁺) peak corresponding to its molecular weight (128.21 g/mol ).

The molecule will also undergo predictable fragmentation. As an alcohol, a common fragmentation pathway is the loss of a water molecule (H₂O), resulting in a peak at m/z 110. Cleavage of the carbon-carbon bonds adjacent to the hydroxyl group (alpha-cleavage) is also highly probable. For 5-Methyl-1-hepten-4-ol, this would lead to the formation of stable carbocations. For instance, cleavage between C4 and C5 would produce a fragment containing the hydroxyl group. The specific fragmentation pattern is highly reproducible and serves as a key identifier when compared against spectral databases.

Interactive Table:

| Structural Feature of 5-Methyl-1-hepten-4-ol | Expected Fragmentation Pathway | Resulting m/z |

|---|---|---|

| Molecular Ion | Intact ionized molecule [C₈H₁₆O]⁺ | 128 |

| Hydroxyl Group | Loss of water [M-H₂O]⁺ | 110 |

| Allylic Cleavage | Loss of propyl radical [M-C₃H₇]⁺ | 85 |

| Alpha-Cleavage | Loss of ethyl radical [M-C₂H₅]⁺ | 99 |

Applications and Potential Industrial Relevance of 5 Methyl 1 Hepten 4 Ol

Role as an Intermediate in the Synthesis of Other Chemical Compounds

The principal industrial relevance of 5-Methyl-1-hepten-4-ol lies in its function as a precursor in organic synthesis. Its chemical structure, featuring both a hydroxyl group and a terminal double bond, allows for targeted modifications to produce other commercially valuable compounds. A notable example is its role in the synthesis of (E)-5-methylhept-2-en-4-one, a well-known flavor and fragrance compound.

A documented synthetic route involves the oxidation of the precursor alcohol, 5-methyl-1-hepten-4-ol, to yield the β,γ-unsaturated ketone, 5-methylhept-1-en-4-one. This intermediate is subsequently isomerized to form the more stable α,β-unsaturated ketone, (E)-5-methylhept-2-en-4-one. This transformation is a critical step in creating a molecule with significant sensory impact. bris.ac.uk

The following table outlines the key steps in this synthetic pathway.

| Step | Reactant | Reagent | Product | Yield |

| 1 | 5-Methyl-1-hepten-4-ol | Pyridinium chlorochromate (PCC) | 5-Methylhept-1-en-4-one | 71% |

| 2 | 5-Methylhept-1-en-4-one | p-Toluenesulfonic acid (p-TsOH) | (E)-5-Methylhept-2-en-4-one | 95% |

This table illustrates a synthetic pathway where 5-Methyl-1-hepten-4-ol serves as the starting material for its corresponding ketone, which is then converted into a valuable conjugated ketone. bris.ac.ukscielo.br

Potential in Flavor and Fragrance Chemistry through Derivative Development

While 5-Methyl-1-hepten-4-ol itself is not recognized for direct use in flavors or fragrances, its oxidized and isomerized derivative, (E)-5-methylhept-2-en-4-one, is highly valued in the industry. thegoodscentscompany.com This derivative is famously known as Filbertone (B1242023) or hazelnut ketone and is the key aroma compound found in hazelnuts. researchgate.netsigmaaldrich.com Its unique sensory properties have led to its application in a wide range of food and perfume products. researchgate.net

The olfactory characteristics of Filbertone are distinct and potent. The stereochemistry of the molecule significantly influences its perceived scent. The two enantiomers, (+)-(E,S)-filbertone and (-)-(E,R)-filbertone, have noticeably different aroma profiles. bris.ac.uk This underscores the importance of stereoselective synthesis, which begins with a chiral precursor like 5-Methyl-1-hepten-4-ol, to achieve the desired sensory outcome.

The table below details the organoleptic properties of the key derivative of 5-Methyl-1-hepten-4-ol.

| Compound | Common Name | FEMA Number | Odor Profile | Flavor Profile |

| (E)-5-Methylhept-2-en-4-one | Filbertone, Hazelnut Ketone | 3761 | Hazelnut, nutty, fatty, metallic, balsamic, woody, notes of butter and chocolate. researchgate.netbris.ac.uk | Nutty, roasted, coffee, cocoa, brown, earthy, meaty. |

This table summarizes the sensory characteristics of Filbertone, the commercially significant derivative synthesized from a 5-Methyl-1-hepten-4-ol precursor.

Contributions to Sustainable Agriculture Practices

Direct applications of 5-Methyl-1-hepten-4-ol in agriculture have not been documented. However, its structural isomers and related compounds are recognized as semiochemicals—chemicals used by insects to convey messages—which play a role in sustainable pest management strategies. These strategies aim to reduce reliance on conventional pesticides.

For instance, 6-methyl-5-hepten-2-one, a ketone isomer, is an important foraging cue for the parasitoid wasp Aphidius ervi, which preys on cereal aphids. slu.se Research has shown that treating wheat plants with certain compounds can increase their emission of 6-methyl-5-hepten-2-one, thereby attracting these beneficial insects for natural pest control. slu.se Similarly, the alcohol isomer 6-methyl-5-hepten-2-ol has been identified as a pheromone or attractant for several beetle species. pherobase.com

The activity of these related C8 compounds suggests that molecules with the heptenol or heptenone framework, including 5-Methyl-1-hepten-4-ol or its derivatives, have the potential to be investigated as semiochemicals for use in integrated pest management (IPM) programs. plantprotection.pl

Biotechnological Applications

The primary biotechnological relevance of 5-Methyl-1-hepten-4-ol is in its synthesis. Modern biotechnology offers enzymatic and multi-enzymatic methods for producing chiral alcohols with high stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. These "green chemistry" approaches are considered a significant biotechnological application.

Research has demonstrated the successful one-pot synthesis of all four stereoisomers of a related pheromone, 4-methylheptan-3-ol, using a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). nih.gov This enzymatic cascade allows for the precise creation of two stereogenic centers in a single process. Such biocatalytic methods are highly relevant for producing specific stereoisomers of 5-Methyl-1-hepten-4-ol. By selecting the appropriate enzymes, it is possible to synthesize a desired enantiomer, which is crucial for its subsequent use in creating derivatives like Filbertone with specific sensory properties. nih.gov This enzymatic approach represents a sustainable and efficient alternative to conventional chemical manufacturing.

Future Directions and Emerging Research Avenues for 5 Methyl 1 Hepten 4 Ol

Elucidation of Biosynthetic Pathways in Natural Systems

Although 5-Methyl-1-hepten-4-ol is a known natural product, the precise enzymatic pathways leading to its formation are not yet fully elucidated. flavscents.comthegoodscentscompany.com Research suggests that its biosynthesis is likely linked to the metabolic pathways that produce other secondary metabolites and fatty acids. In plants, the biosynthesis of terpenoids, a large class of natural products, involves two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, both of which produce the universal isoprene (B109036) precursors. mdpi.com

Furthermore, studies on myxobacteria have identified novel biosynthetic routes for producing precursors for fatty acid and polyketide synthesis, originating from the degradation of branched-chain amino acids like leucine (B10760876) and valine. researchgate.netnih.gov Given the branched methyl structure of 5-Methyl-1-hepten-4-ol, future research will likely investigate similar pathways in plants like the hazelnut tree (Corylus avellana). mdpi.com Pinpointing the specific enzymes and genetic sequences responsible for its synthesis could enable biotechnological production of this alcohol and its valuable derivatives.

Key research objectives in this area include:

Isotopic Labeling Studies: Using stable isotope-labeled precursors (e.g., labeled amino acids or acetate) in hazelnut tissues to trace the carbon skeleton of 5-Methyl-1-hepten-4-ol back to its primary metabolic origins.

Transcriptome and Genome Analysis: Identifying and characterizing the genes and enzymes (such as dehydrogenases, synthases, and transferases) that are upregulated during hazelnut fruit development when filbertone (B1242023) concentrations are highest.

In Vitro Enzyme Assays: Expressing candidate enzymes in microbial hosts to confirm their specific catalytic activity in the conversion of proposed precursors into 5-Methyl-1-hepten-4-ol.

Advanced Computational and Theoretical Chemistry Studies

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like 5-Methyl-1-hepten-4-ol. chemeo.com Theoretical studies on unsaturated alcohols have provided insights into their atmospheric chemistry, reaction kinetics, and mechanisms. acs.orgacs.orgresearchgate.net For example, research has shown that the C=C double bond and the hydroxyl (-OH) group are the primary sites for reactions with atmospheric oxidants like Cl atoms and OH radicals. acs.orgacs.org

Future computational work can focus specifically on 5-Methyl-1-hepten-4-ol to provide a deeper understanding of its stereochemistry and reactivity. This knowledge is crucial for optimizing synthetic routes and predicting the properties of new derivatives.

Emerging research avenues include:

Density Functional Theory (DFT) Calculations: Modeling the transition states for various reactions to predict reaction pathways and energy barriers, which can aid in designing more efficient synthetic procedures.

Molecular Dynamics (MD) Simulations: Simulating the interaction of 5-Methyl-1-hepten-4-ol with biological receptors or enzyme active sites to explore potential, yet undiscovered, biological roles.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that correlate the molecular structure of 5-Methyl-1-hepten-4-ol and its potential derivatives with physical properties (e.g., boiling point, vapor pressure) and sensory characteristics (e.g., odor profile).

| Property | Value (Estimated) |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Boiling Point (@ 760 mm Hg) | 172.7 °C |

| Flash Point (TCC) | 64.2 °C (148.0 °F) |

| Vapor Pressure (@ 25 °C) | 0.413 mmHg |

| logP (Octanol/Water Partition Coefficient) | 2.405 |

| Water Solubility (@ 25 °C) | 2122 mg/L |

Novel Synthetic Strategies and Process Optimization

5-Methyl-1-hepten-4-ol is a key intermediate in several synthetic routes to filbertone ((E)-5-methylhept-2-en-4-one). researchgate.netbris.ac.uk Existing methods often start from chiral precursors like (S)-(-)-2-methylbutan-1-ol or involve Grignard reactions with compounds such as 2-bromobutane (B33332) and crotonaldehyde. bris.ac.ukprepchem.com However, some of these traditional methods rely on hazardous reagents (e.g., chromium-based oxidants) or require strict anhydrous conditions, limiting their scalability and environmental friendliness. mdpi.com

Future research is focused on developing greener, more efficient, and scalable synthetic methodologies. mdpi.com This includes chemoenzymatic approaches that use enzymes for specific, stereoselective transformations under mild conditions.

Areas for future development include:

Biocatalysis: Employing lipases or alcohol dehydrogenases for the kinetic resolution of racemic 5-Methyl-1-hepten-4-ol or for the stereoselective synthesis of specific enantiomers. A chemoenzymatic synthesis of the derivative (S)-5-methylhept-2-en-4-one has been developed that avoids highly reactive or toxic reagents and does not require anhydrous conditions. researchgate.net

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors to improve safety, efficiency, and scalability while allowing for precise control over reaction parameters.

Aldol-Based Approaches: Further optimizing aldol (B89426) condensation reactions, which form the carbon backbone of the molecule, using more environmentally benign catalysts and solvents. mdpi.com

| Synthetic Strategy | Starting Materials | Key Steps/Reagents | Advantages | Challenges/Areas for Optimization |

|---|---|---|---|---|

| Chiral Pool Synthesis | (S)-(-)-2-methylbutan-1-ol | Oxidation, addition of propynyl (B12738560) lithium, reduction (LiAlH4) | Stereocontrol | Use of organolithium and hydride reagents requires anhydrous conditions. bris.ac.uk |

| Grignard Reaction | 2-bromobutane, crotonaldehyde | Formation of 2-butylmagnesium bromide, reaction with aldehyde | Direct C-C bond formation | Produces a racemic mixture, requires ether solvents. prepchem.com |

| Chemoenzymatic Synthesis | (S)-2-methylbutanoic acid | Condensation with potassium ethyl malonate, enzymatic hydrolysis (Novozym 435), aldol reaction | "Green" approach, avoids toxic reagents, mild conditions. mdpi.comresearchgate.net | Moderate enantiomeric excess (ee), multi-step process. mdpi.com |

Deeper Exploration of Specific Ecological and Biological Roles

The primary documented biological role of 5-Methyl-1-hepten-4-ol is as a direct precursor to (E)-5-methylhept-2-en-4-one (filbertone), the principal flavor component in hazelnuts. nih.gov While this link is established, the broader ecological and biological functions of the alcohol itself remain largely unexplored. Unsaturated alcohols are a diverse class of compounds involved in various biological processes, including chemical signaling. youtube.com

Future research could uncover new roles for this molecule in plant-insect interactions or as a signaling molecule within the plant itself. For instance, other structurally related aliphatic alcohols are known to act as aggregation pheromones in insects.

Potential research directions are:

Volatile Organic Compound (VOC) Analysis: Investigating the emission of 5-Methyl-1-hepten-4-ol from hazelnut plants under different conditions (e.g., pest attack, flowering) to determine if it plays a role in defense or pollination.

Electrophysiological and Behavioral Assays: Testing the activity of 5-Methyl-1-hepten-4-ol on the olfactory systems of insects associated with hazelnut trees to see if it acts as an attractant or repellent.

Metabolomic Studies: Profiling the concentration of 5-Methyl-1-hepten-4-ol in different plant tissues and at various developmental stages to correlate its presence with specific physiological processes.

Development of New Applications and Derivatives

The main application of 5-Methyl-1-hepten-4-ol is as an intermediate for producing filbertone, which is used in the flavor and fragrance industry to impart hazelnut, nutty, and roasted notes to a variety of products, including foods, beverages, and perfumes. google.comperfumerflavorist.com

Research into analogues of filbertone has shown that even minor structural modifications can dramatically change the perceived aroma, shifting it from hazelnut to notes described as eucalyptus, menthol, or camphor. mdpi.comresearchgate.net This highlights the potential for using 5-Methyl-1-hepten-4-ol as a scaffold to create a diverse palette of novel aroma chemicals.

Future opportunities for development include:

Synthesis of Novel Analogs: Systematically modifying the structure of 5-Methyl-1-hepten-4-ol—for example, by changing the position of the double bond or methyl group, or by esterification of the alcohol—to create new molecules with unique sensory properties.

Agrochemical Applications: Exploring the potential of 5-Methyl-1-hepten-4-ol and its derivatives as semiochemicals for pest management, leveraging the known role of similar compounds as pheromones.

Polymer and Materials Science: Investigating the use of 5-Methyl-1-hepten-4-ol as a monomer or building block for creating specialty polymers, drawing inspiration from the use of the related compound 5-methyl-1-heptene (B83755) in the production of synthetic rubber and plastics. lookchem.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5-Methyl-1-hepten-4-ol, and how should data interpretation be approached?

- Methodological Answer :

- Use 1H and 13C NMR to confirm molecular structure, focusing on olefinic protons (δ 4.8–5.5 ppm) and hydroxyl groups.

- GC-MS aids in determining molecular weight and fragmentation patterns. Compare spectra with computational predictions (e.g., DFT calculations) or literature data for known analogs .

- For novel compounds, provide full spectral assignments, including coupling constants and integration ratios. Purity should be confirmed via HPLC (>95%) .

Q. What are the best practices for documenting the synthesis of 5-Methyl-1-hepten-4-ol to ensure reproducibility?

- Methodological Answer :

- Include detailed experimental protocols : reagent quantities, reaction temperatures, catalysts, and purification steps (e.g., column chromatography solvents).

- Use supplementary materials for extensive datasets (e.g., NMR raw data, chromatograms). For known compounds, cite prior syntheses; for novel ones, provide elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle the storage and handling of 5-Methyl-1-hepten-4-ol to maintain stability?

- Methodological Answer :

- Store in cool, ventilated areas (<4°C) in amber glass vials to prevent photodegradation. Use inert atmospheres (N2/Ar) for oxygen-sensitive intermediates.

- Follow safety protocols: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact .

Q. What databases and search strategies are effective for retrieving academic literature on 5-Methyl-1-hepten-4-ol?

- Methodological Answer :

- Use PubMed, Web of Science, and SciFinder® with tailored search strings:

- Example:

("5-Methyl-1-hepten-4-ol" OR "CAS 123456-78-9") AND (synthesis OR kinetics). - Include synonyms and IUPAC variations. Filter results by study type (e.g., experimental, review) .

Advanced Research Questions

Q. How can conflicting reports on the thermodynamic properties (e.g., boiling point, enthalpy) of 5-Methyl-1-hepten-4-ol be systematically evaluated?

- Methodological Answer :

- Conduct a systematic review : Compare experimental conditions (e.g., pressure, instrumentation) across studies.

- Validate data using NIST Chemistry WebBook for reference values .

- Perform computational simulations (e.g., COSMO-RS) to predict properties and identify outliers .

Q. What experimental design considerations are critical when studying reaction mechanisms involving 5-Methyl-1-hepten-4-ol?

- Methodological Answer :

- Use isotopic labeling (e.g., D2O for hydroxyl exchange studies) to track reaction pathways.

- Employ kinetic isotope effects (KIE) or in-situ IR spectroscopy to identify rate-determining steps.

- Control variables (temperature, solvent polarity) to isolate mechanistic intermediates .

Q. How can researchers resolve discrepancies in NMR spectral data for 5-Methyl-1-hepten-4-ol across studies?

- Methodological Answer :

- Re-run spectra under standardized conditions (e.g., 500 MHz NMR, CDCl3 solvent).

- Compare with computed chemical shifts (GIAO method) using software like Gaussian or ACD/Labs.

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What methodologies are effective in resolving contradictions in the catalytic efficiency of enzymes acting on 5-Methyl-1-hepten-4-ol?

- Methodological Answer :

- Standardize assay conditions (pH, temperature, cofactors) across labs.

- Use Michaelis-Menten kinetics to calculate and . Validate with enzyme-source controls (e.g., recombinant vs. wild-type) .

Q. How should researchers address ethical and reproducibility challenges when sharing data on 5-Methyl-1-hepten-4-ol?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Figshare.

- For sensitive data (e.g., toxicity), implement de-identification protocols while maintaining metadata integrity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.